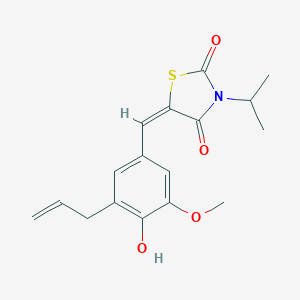![molecular formula C24H19ClN2OS2 B286313 4-(benzylsulfanyl)-5-[(4-chlorobenzyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B286313.png)
4-(benzylsulfanyl)-5-[(4-chlorobenzyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(benzylsulfanyl)-5-[(4-chlorobenzyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone is a chemical compound that belongs to the pyridazinone class of compounds. It has been found to have potential applications in scientific research due to its unique properties. In
Mécanisme D'action
The mechanism of action of 4-(benzylsulfanyl)-5-[(4-chlorobenzyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and cancerous processes. It has also been found to interact with certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
4-(benzylsulfanyl)-5-[(4-chlorobenzyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and cancer cell growth in vitro and in vivo. It has also been found to have antibacterial and antifungal properties. In addition, it has been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(benzylsulfanyl)-5-[(4-chlorobenzyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone in lab experiments is its unique properties. It has been found to have potential applications in a range of scientific research areas, including inflammation, cancer, and neurological disorders. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the use of 4-(benzylsulfanyl)-5-[(4-chlorobenzyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone in scientific research. One potential direction is the development of new drugs based on this compound for the treatment of inflammatory and cancerous diseases. Another potential direction is the investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other scientific research areas.
Méthodes De Synthèse
The synthesis of 4-(benzylsulfanyl)-5-[(4-chlorobenzyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone involves the reaction of 4-chlorobenzyl mercaptan with 2-phenyl-3(2H)-pyridazinone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures. The yield of the reaction is around 60-70%.
Applications De Recherche Scientifique
4-(benzylsulfanyl)-5-[(4-chlorobenzyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone has been found to have potential applications in scientific research. It has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been found to inhibit the growth of certain bacteria and fungi. Additionally, it has been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
Formule moléculaire |
C24H19ClN2OS2 |
|---|---|
Poids moléculaire |
451 g/mol |
Nom IUPAC |
4-benzylsulfanyl-5-[(4-chlorophenyl)methylsulfanyl]-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C24H19ClN2OS2/c25-20-13-11-19(12-14-20)16-29-22-15-26-27(21-9-5-2-6-10-21)24(28)23(22)30-17-18-7-3-1-4-8-18/h1-15H,16-17H2 |
Clé InChI |
DDDIWNRYSVAVAB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=C(C=NN(C2=O)C3=CC=CC=C3)SCC4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CC=C(C=C1)CSC2=C(C=NN(C2=O)C3=CC=CC=C3)SCC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Isopropyl-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B286230.png)
![ethyl (2-chloro-4-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-6-ethoxyphenoxy)acetate](/img/structure/B286233.png)
![5-{[5-(4-Fluorophenyl)-2-furyl]methylene}-3-isopropyl-1,3-thiazolidine-2,4-dione](/img/structure/B286234.png)

![{2-Chloro-6-ethoxy-4-[(3-isopropyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B286236.png)
![(2-bromo-4-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B286237.png)
![5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-isopropyl-1,3-thiazolidine-2,4-dione](/img/structure/B286239.png)
![4-{5-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzonitrile](/img/structure/B286240.png)
![1-phenyl-3-propyl-2-thioxo-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylene)dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B286241.png)
![3-Isopropyl-5-{[5-(1-piperidinyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B286243.png)
![(5E)-1-(3-fluorophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286244.png)
![2-{4-[4-({5-nitropyridin-2-yl}oxy)benzylidene]-2,5-dioxoimidazolidin-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B286245.png)

